ethyl 4-(N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)sulfamoyl)benzoate
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Overview
Description
Ethyl 4-(N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C20H27N5O5S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, including ethyl 4-(N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)sulfamoyl)benzoate, for their potential as antibacterial agents. These compounds have shown high activities against bacteria (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-inflammatory Activities Novel pyrazolopyrimidines derivatives, related to the this compound structure, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in cytotoxic studies against cancer cell lines (Rahmouni et al., 2016).
Environmental Impact and Degradation Studies on chlorimuron-ethyl, a related compound, have investigated its degradation by Aspergillus niger in agricultural soil. This research is vital for understanding the environmental impact and biodegradation pathways of such compounds (Sharma, Banerjee, & Choudhury, 2012).
Antimicrobial Activity Research into the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are structurally similar to this compound, has shown significant antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Antiulcer Applications Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5- pyrimidinecarboxylate, a compound related to this compound, has been synthesized and evaluated for antiulcer properties, showing promise as a H+/K(+)-ATPase inhibitor with mucosal protective activity (Terashima et al., 1995).
Mechanism of Action
Target of Action
The compound, ethyl 4-[(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)sulfamoyl]benzoate, is a PDGF receptor tyrosine kinase inhibitor . PDGF receptors are cell surface tyrosine kinase receptors for members of the platelet-derived growth factor family. These receptors play a crucial role in regulating cell proliferation, survival, and differentiation .
Mode of Action
As a PDGF receptor tyrosine kinase inhibitor, this compound interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the phosphorylation of the tyrosine residues in the intracellular domain of the receptor that would normally be induced by the PDGF ligand, thus blocking the downstream signaling pathways .
Biochemical Pathways
The inhibition of PDGF receptor tyrosine kinases affects several downstream biochemical pathways. These include the Ras/MAPK pathway , which is involved in cell proliferation, and the PI3K/Akt pathway , which is associated with cell survival . By inhibiting these pathways, the compound can exert anti-proliferative and pro-apoptotic effects .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects can be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
ethyl 4-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-3-29-20(26)16-4-6-17(7-5-16)31(27,28)23-8-13-30-19-14-18(21-15-22-19)25-11-9-24(2)10-12-25/h4-7,14-15,23H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUFATCLUOUKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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